molecular formula C9H11BrMgN2 B14891684 (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide

(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide

Cat. No.: B14891684
M. Wt: 251.41 g/mol
InChI Key: KPVFHMLOIJILJT-UHFFFAOYSA-M
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Description

(6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a solvent that stabilizes the reagent and enhances its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Pyrrolidin-1-yl)pyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows:

6(Pyrrolidin1yl)pyridine+Mg+Br2(6(Pyrrolidin1yl)pyridin3yl)magnesiumbromide6-(Pyrrolidin-1-yl)pyridine + Mg + Br_2 \rightarrow this compound 6−(Pyrrolidin−1−yl)pyridine+Mg+Br2​→(6−(Pyrrolidin−1−yl)pyridin−3−yl)magnesiumbromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Addition: The compound can undergo nucleophilic addition reactions with carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by other functional groups.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: For nucleophilic addition reactions.

    Halides: For substitution reactions.

    Catalysts: Such as palladium or nickel for coupling reactions.

Major Products:

    Alcohols: From nucleophilic addition.

    Substituted Pyridines: From substitution reactions.

    Coupled Products: From coupling reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

Biology and Medicine:

    Drug Development: Employed in the synthesis of biologically active compounds.

    Biochemical Research: Used to study reaction mechanisms and enzyme interactions.

Industry:

    Polymer Production: Used in the synthesis of polymers with unique properties.

    Catalysis: Acts as a catalyst in various industrial processes.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the nitrogen in the pyridine ring, enhancing the nucleophilicity of the carbon atom adjacent to the nitrogen. This allows the compound to effectively participate in various organic reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

  • (6-(Pyrrolidin-1-yl)pyridin-3-yl)lithium
  • (6-(Pyrrolidin-1-yl)pyridin-3-yl)sodium

Comparison:

  • Reactivity: (6-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide is generally more reactive than its lithium and sodium counterparts due to the higher reactivity of magnesium.
  • Stability: The compound is more stable in THF compared to similar lithium and sodium compounds.
  • Applications: While all three compounds can be used in similar types of reactions, the magnesium bromide variant is preferred for its balance of reactivity and stability.

This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11BrMgN2

Molecular Weight

251.41 g/mol

IUPAC Name

magnesium;6-pyrrolidin-1-yl-3H-pyridin-3-ide;bromide

InChI

InChI=1S/C9H11N2.BrH.Mg/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1,5-6H,3-4,7-8H2;1H;/q-1;;+2/p-1

InChI Key

KPVFHMLOIJILJT-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C1)C2=NC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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